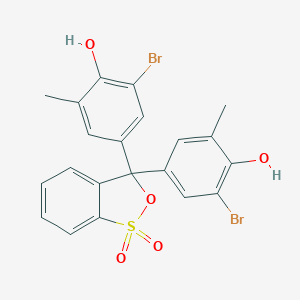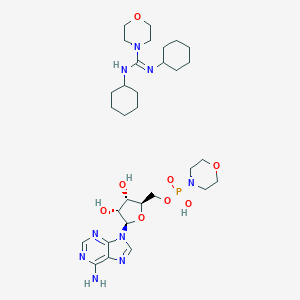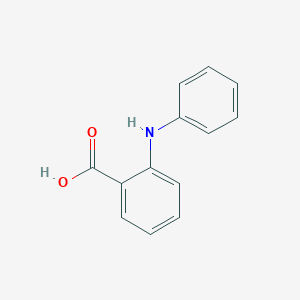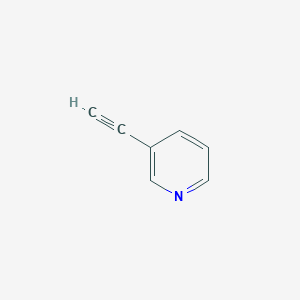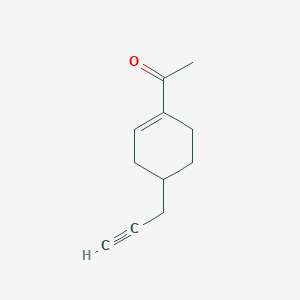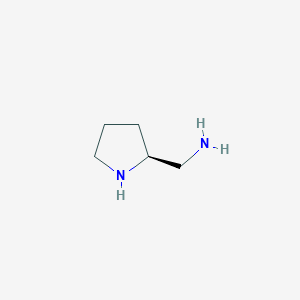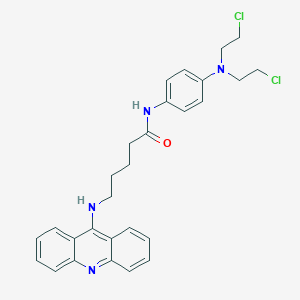
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate, also known as DTPDP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complex can then be detected using fluorescence spectroscopy, allowing researchers to study the distribution and concentration of metal ions in biological systems.
Effets Biochimiques Et Physiologiques
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has not been found to have any significant biochemical or physiological effects on its own. However, its ability to detect metal ions in biological systems has important implications for understanding the role of metal ions in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate in lab experiments is its high sensitivity and selectivity for detecting metal ions. However, there are also some limitations to its use, including the need for specialized equipment and expertise in fluorescence spectroscopy.
Orientations Futures
There are many potential future directions for research involving Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate. One area of interest is the development of new fluorescent probes based on Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate that can detect other types of metal ions. Another area of research involves the use of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate in studying the role of metal ions in disease processes, such as Alzheimer's disease and cancer. Overall, Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has the potential to be a valuable tool for advancing our understanding of metal ion homeostasis and its role in biological systems.
Méthodes De Synthèse
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate can be synthesized through a multi-step process that involves the reaction of piperazine with 3-bromopropionyl chloride, followed by the reaction of the resulting product with tetradecyl alcohol and propanoic acid. This synthesis method has been described in detail in scientific literature and has been used to produce high-quality Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate for research purposes.
Applications De Recherche Scientifique
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate as a fluorescent probe for detecting the presence of metal ions in biological systems. Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has been shown to be highly sensitive and selective for detecting metal ions such as copper, zinc, and iron, making it a valuable tool for studying metal ion homeostasis in cells.
Propriétés
Numéro CAS |
111980-81-5 |
|---|---|
Nom du produit |
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate |
Formule moléculaire |
C38H74N2O4 |
Poids moléculaire |
623 g/mol |
Nom IUPAC |
tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C38H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-43-37(41)27-29-39-31-33-40(34-32-39)30-28-38(42)44-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clé InChI |
NYCWWRBJMYYWHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






